5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride
Overview
Description
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride is a complex organic compound that features a bromine atom, a piperidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of a micro fixed-bed reactor packed with a catalyst can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidants like oxone.
Reduction: Reduction reactions can be performed using hydrogen in the presence of a catalyst.
Substitution: The bromine atom allows for various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidants: Oxone, hydrogen peroxide
Reducing Agents: Hydrogen, palladium on carbon (Pd/C)
Substituents: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and piperidine ring allow it to engage in various chemical interactions, potentially affecting biological processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the bromine atom and carboxamide group.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another compound with a piperidine ring, used in different applications.
Uniqueness
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride is unique due to its combination of a bromine atom, piperidine ring, and pyridine carboxamide group. This unique structure allows for a wide range of chemical reactions and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
5-bromo-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridine-3-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O.ClH/c1-14(2)6-12(7-15(3,4)19-14)18-13(20)10-5-11(16)9-17-8-10;/h5,8-9,12,19H,6-7H2,1-4H3,(H,18,20);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZIZGDAOKYWDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=CN=C2)Br)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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